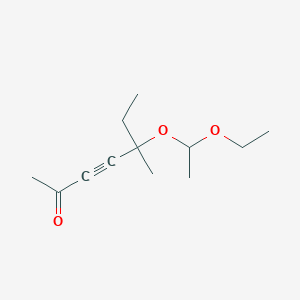
3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- is an organic compound with a unique structure that includes an alkyne group, a ketone group, and an ethoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- typically involves multiple steps, starting from readily available starting materials. One common approach is the alkylation of a suitable alkyne precursor followed by the introduction of the ethoxyethoxy group. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane, and the ketone group can be reduced to an alcohol.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the alkyne group may yield alkanes or alkenes.
Scientific Research Applications
3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne, ketone, and ethoxyethoxy groups, which can interact with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
3-Heptyn-2-one: Lacks the ethoxyethoxy group, making it less reactive in certain substitution reactions.
5-Methyl-3-heptyn-2-one: Similar structure but without the ethoxyethoxy group, affecting its reactivity and applications.
3-Heptyn-2-one, 5-methyl-: Another similar compound with different substituents, leading to variations in chemical behavior.
Uniqueness
3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- is unique due to the presence of the ethoxyethoxy group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61211-24-3 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
5-(1-ethoxyethoxy)-5-methylhept-3-yn-2-one |
InChI |
InChI=1S/C12H20O3/c1-6-12(5,9-8-10(3)13)15-11(4)14-7-2/h11H,6-7H2,1-5H3 |
InChI Key |
KREAFCPBIZQWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC(=O)C)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















